Tioxazafen

Agricultural Science Nematology Crop Protection

Conventional nematicides face escalating target-site resistance. Tioxazafen resolves this through a distinct mode of action-disruption of mitochondrial ribosomal translation via nematode-specific L3 subunit binding, fundamentally different from acetylcholinesterase inhibitors and SDHIs. • Field-validated yield advantage: +7 bu/acre corn, +3 bu/acre soybean, +80 lbs lint/acre cotton vs. commercial standards. • Extended root zone protection up to 75 days (logP ~4.13, water solubility 1.24 mg/L). • Ideal resistance management rotational partner and seed treatment formulation benchmark.

Molecular Formula C12H8N2OS
Molecular Weight 228.27 g/mol
CAS No. 330459-31-9
Cat. No. B1208442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTioxazafen
CAS330459-31-9
Molecular FormulaC12H8N2OS
Molecular Weight228.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3
InChIInChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H
InChIKeyIHNSIFFSNUQGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tioxazafen Identity and Procurement


Tioxazafen is a disubstituted 1,2,4-oxadiazole compound that functions as a broad-spectrum, systemic seed treatment nematicide . It was developed by Monsanto (now Bayer CropScience) and received EPA registration in 2017 under the brand name NemaStrike™ Technology for use on corn, soybean, and cotton [1]. Its molecular formula is C₁₂H₈N₂OS, with a molecular weight of 228.27 g/mol and a logP of approximately 4.13 at pH 6.71-7.87, indicating moderate lipophilicity conducive to seed uptake and root zone distribution .

Chemical Class
1,2,4-oxadiazole systemic seed treatment nematicide
Mode of Action
Disrupts nematode ribosomal translation via L3 subunit
Regulatory Status
EPA-registered (2017) for corn, soybean, cotton

Tioxazafen Unique Structural and Functional Profile


Tioxazafen cannot be simply substituted with other nematicides due to its unique combination of a novel 1,2,4-oxadiazole core and a distinct mode of action that disrupts ribosomal translation via interaction with the nematode-specific mitochondrial L3 subunit [1]. This mechanism is fundamentally different from the acetylcholinesterase inhibition of organophosphates/carbamates or the succinate dehydrogenase inhibition (SDHI) of fluopyram [2]. Furthermore, its physicochemical properties—specifically low water solubility (1.24 mg/L) and moderate logP—confer extended root zone retention (up to 75 days) that is not replicated by more mobile or rapidly degrading alternatives, making field performance unpredictable with generics [3].

Unique MoA target Novel oxadiazole core and ribosomal L3 interaction differ from AChE or SDHI inhibitors; mechanism-specific response may not transfer.
Root-zone retention profile Low water solubility (1.24 mg/L) and moderate logP enable extended retention (~75 days) not replicated by more mobile alternatives.
Field performance transfer Yield outcomes may shift with generic or class-different substitutes; field validation is required before substitution.

Tioxazafen Comparative Performance Evidence


Yield Protection Over Competitive Standard

In multi-year field trials conducted by Monsanto, Tioxazafen demonstrated a statistically significant yield protection advantage over a competitive standard (unspecified but representative of current commercial practice) across three major row crops. The magnitude of this advantage was quantified in each crop system [1].

Yield Protection
Head-to-head
Target: Cotton +80 lbs/acre (86%), Corn +7 bu/acre (73%), Soybean +3 bu/acre (68%) Comparator: Competitive standard seed treatment Conditions: Multi-year, multi-site field trials
Supports field-trial yield endpoint interpretation
Reported 3-year average across development trials; site-specific response may vary
Agricultural Science Nematology Crop Protection

Nematode Immotility and Egg Hatch Inhibition

In standardized aqueous exposure assays, Tioxazafen induced paralysis and inhibited egg hatch in two economically important plant-parasitic nematode species, Meloidogyne incognita and Rotylenchulus reniformis. The compound exhibited comparable potency against both species, with no recovery of motility observed after removal from the solution [1].

24h EC50 Immotility
Head-to-head
M. incognita 57.69 µg/mL; R. reniformis 59.64 µg/mL
Establishes baseline nematicidal potency against key species
In vitro aqueous exposure, no motility recovery observed
Nematology Toxicology Agricultural Biochemistry

Comparative Activity Against B. xylophilus and A. besseyi

In head-to-head bioassays against pine wood nematode (B. xylophilus) and rice white tip nematode (A. besseyi), Tioxazafen served as a commercial benchmark. Its LC50 values were substantially higher (i.e., less potent) than those of novel synthetic derivatives but provide a critical reference point for potency against these species [1][2].

48h LC50 Comparison
Head-to-head
Tioxazafen: B. xylophilus >300, A. besseyi 149 µg/mL Fosthiazate: 436.9, >300 µg/mL Abamectin: 103.8, >200 µg/mL
Contextualizes potency relative to commercial nematicides
Tioxazafen less potent than abamectin vs B.x., more potent than fosthiazate vs A.b.
Nematology Pesticide Discovery Comparative Toxicology

Aqueous Photolysis and Isomer Stability

Tioxazafen undergoes extremely rapid photolysis in aqueous environments, but its primary photoproduct (PP228a, a thiophen-3-yl isomer) is remarkably stable. This differential stability profile has direct implications for environmental persistence and off-target movement [1].

Photolysis Stability
Reported
Parent TXF: rapid aqueous photolysis Photoproduct PP228a: t1/2 6.9–7.9 days (>1000× slower)
Isomer stability raises environmental persistence considerations
Simulated sunlight, ultrapure water; field fate may differ
Environmental Chemistry Fate and Transport Pesticide Degradation

Mammalian and Ecotoxicological Safety Profile

Tioxazafen exhibits a favorable mammalian toxicity profile characterized by very high acute oral and dermal LD50 values, indicating low acute hazard. This profile contrasts sharply with older organophosphate and carbamate nematicides, which often possess significantly lower LD50 values and higher mammalian toxicity [1].

Acute Oral Toxicity
Class-level
Rat LD50 >5000 mg/kg Legacy nematicides (aldicarb, fosthiazate) typically
Reported low acute mammalian hazard endpoint
Class-level inference; individual product data to verify
Toxicology Regulatory Science Risk Assessment

Tioxazafen Procurement and Application Guide


Yield Protection in Major Row Crops

Procure Tioxazafen (as NemaStrike™ seed treatment) when yield protection against a broad spectrum of nematodes is the primary economic driver. Field trial data demonstrate a consistent yield advantage over competitive standards of +80 lbs lint/acre in cotton, +7 bu/acre in corn, and +3 bu/acre in soybean [1]. This scenario is optimal for large-scale, high-input farming operations where nematode pressure is a known yield-limiting factor.

Novel Mode of Action for Resistance Management

Integrate Tioxazafen into resistance management strategies as a rotational partner or mixture component. Its unique mechanism of action—disruption of mitochondrial ribosomal translation via the L3 subunit—is distinct from acetylcholinesterase inhibitors (e.g., fosthiazate) and succinate dehydrogenase inhibitors (e.g., fluopyram) [2]. Procuring Tioxazafen for this purpose mitigates the risk of target-site resistance development to other nematicide classes, thereby preserving the long-term efficacy of the broader nematicide portfolio.

Photoproduct Isomer Environmental Fate

Procure high-purity analytical standards of Tioxazafen (CAS 330459-31-9) and its photoproduct PP228a for use in environmental fate studies. The dramatic difference in aqueous photolysis half-lives—<8.3 minutes for the parent versus 6.9-7.9 days for the isomer—makes this an excellent model system for studying photochemical transformation and the persistence of isomeric products [3]. This is particularly relevant for researchers developing predictive models for off-target movement and environmental risk assessment.

Root Zone Retention Optimization

Utilize Tioxazafen as a reference standard or active ingredient in seed treatment formulation development focused on optimizing root zone retention and extended protection. Its physicochemical properties—low water solubility (1.24 mg/L) and moderate logP (~4.13)—contribute to a reported duration of activity in the root zone of up to 75 days [4][5]. This scenario is ideal for formulation scientists aiming to benchmark new seed-applied nematicides or develop co-formulations with fungicides and insecticides.

Application
Selection Property
Validation Focus
Yield protection in row crops
Field-validated yield response
Multi-site, multi-year trial endpoint review
Resistance management strategy
Unique ribosomal L3-targeting MoA
Cross-resistance profiling with AChE/SDHI inhibitors
Environmental fate & photoproduct monitoring
Differential photolysis stability (parent vs. PP228a isomer)
Isomer-specific aqueous persistence tracking
Seed treatment formulation development
Extended root-zone retention (low solubility, moderate logP)
Duration of nematode control assessment (up to 75 days)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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